5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde
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Overview
Description
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is an organic compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 g/mol . It is also known by several synonyms, including 5-(4-chlorophenyl)furan-2-carbaldehyde and 5-(4-chlorophenyl)-2-furaldehyde . This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carboxylic acid.
Reduction: 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-methanol.
Substitution: 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The furan ring and the aldehyde group play crucial roles in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)furan-2-carboxylic acid
- 5-(4-chlorophenyl)furan-2-methanol
- 5-(4-chlorophenyl)-3-bromofuran-2-carbaldehyde
Uniqueness
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is unique due to its specific structural features, including the presence of both a furan ring and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11ClO3
- Molecular Weight : 250.68 g/mol
- IUPAC Name : this compound
This compound is characterized by a furan ring substituted with a chlorophenyl group and an enoyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group in our compound may enhance its interaction with microbial targets, leading to increased efficacy.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 64 µg/mL |
Related Furan Derivative | S. aureus | 32 µg/mL |
Anticancer Properties
The anticancer potential of furan derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, certain furan-based compounds have been reported to induce apoptosis in colorectal cancer cells . The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, furan derivatives have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in studies involving furan compounds, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with DNA : Certain furan compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Study : A study focusing on the synthesis and evaluation of furan derivatives demonstrated that compounds closely related to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis .
- Anticancer Research : Another investigation highlighted the effectiveness of furan-based compounds in inhibiting tumor growth in various cancer models, underscoring their potential as chemotherapeutic agents .
Properties
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBEYFLXVDUHZ-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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